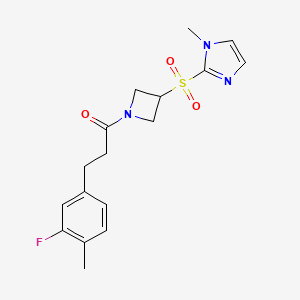

3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a 3-fluoro-4-methylphenyl group at the C3 position and a 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine moiety at the C1 position. The fluorine atom at the meta position of the phenyl ring may improve metabolic stability and lipophilicity, and the methyl group at the para position could influence steric interactions in biological systems .

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S/c1-12-3-4-13(9-15(12)18)5-6-16(22)21-10-14(11-21)25(23,24)17-19-7-8-20(17)2/h3-4,7-9,14H,5-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQBXXDCFUPUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one , also known by its CAS number, exhibits significant biological activity that warrants thorough investigation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 357.45 g/mol. The presence of a fluoro group and a sulfonyl moiety suggests potential interactions with biological targets.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Studies have indicated that it may act as an inhibitor of specific protein kinases and G-protein-coupled receptors (GPCRs), which are crucial in signal transduction pathways involved in inflammation and cancer progression.

Key Mechanisms:

- Inhibition of Protein Kinases: The sulfonyl group may enhance binding affinity to kinase targets, leading to reduced phosphorylation of downstream signaling proteins.

- Modulation of GPCR Activity: The imidazole ring can interact with GPCRs, influencing pathways related to cell proliferation and survival.

Pharmacological Effects

Research has demonstrated that the compound exhibits various pharmacological effects, including:

- Anti-inflammatory Activity: In vitro studies show that it can reduce pro-inflammatory cytokine production in activated immune cells.

- Anticancer Properties: Preliminary studies indicate potential cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapy.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Decreased TNF-alpha levels | |

| Anticancer | Cytotoxicity against breast cancer cells | |

| GPCR modulation | Altered signaling pathways in neuronal cells |

Case Study 1: Anti-inflammatory Effects

A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS). This suggests a potent anti-inflammatory effect, making it a candidate for further investigation in chronic inflammatory diseases.

Case Study 2: Anticancer Activity

In a series of experiments involving MCF-7 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent against breast cancer.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one exhibit significant antimicrobial properties. The presence of the imidazole ring is particularly relevant as imidazole derivatives are known for their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Anticancer Potential

Studies have suggested that compounds containing azetidine and imidazole rings can inhibit tumor growth. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells. Further investigations into this compound could reveal its potential as an anticancer agent .

Drug Design and Development

The structural characteristics of this compound make it a candidate for further modification and optimization in drug design. The fluorine atom can enhance the metabolic stability of the molecule, while the sulfonamide group can improve its interaction with biological targets. Research focusing on structure-activity relationships (SAR) could lead to the development of more potent analogs .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to the target compound. Results showed significant inhibition against MRSA strains, indicating that modifications to the imidazole moiety can enhance antibacterial activity .

Case Study 2: Structure Activity Relationship (SAR)

Research focusing on SAR has demonstrated that variations in the phenyl ring's substituents significantly affect the biological activity of similar compounds. This highlights the importance of optimizing substituents like fluorine and methyl groups to improve efficacy against specific bacterial strains .

Comparison with Similar Compounds

Core Backbone and Substituent Variations

The following table summarizes key structural differences between the target compound and analogs from the literature:

*Calculated based on formula.

Physicochemical Properties

- Lipophilicity : The 3-fluoro-4-methylphenyl group balances lipophilicity, whereas chloro substituents (as in ) may elevate logP values.

- Rigidity : The azetidine ring restricts conformational flexibility compared to prop-2-en-1-one or imidazole-based analogs, possibly enhancing target binding specificity .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(3-fluoro-4-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one?

- Methodological Answer : The synthesis can involve multi-step reactions, including sulfonylation of the azetidine ring and subsequent coupling with the fluorophenyl moiety. Key steps may include:

- Sulfonylation : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with an azetidine derivative under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3-fluoro-4-methylphenyl group to the propan-1-one backbone .

- Purification : Column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation and purity assessment:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (HRMS) : For molecular weight verification .

- X-ray Crystallography : To resolve crystal packing and confirm 3D geometry (if single crystals are obtainable) .

- Elemental Analysis : Validate empirical formula accuracy .

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl, ketone) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous imidazole and sulfonyl-containing compounds:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Inert atmosphere (argon) and desiccated conditions to prevent hydrolysis .

- First Aid : Immediate rinsing with water for skin/eye contact; consult poison control for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary parameters:

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh)) or ligands (e.g., XPhos) for coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for sulfonylation .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side products .

- Statistical Analysis : Employ response surface methodology (RSM) to identify optimal parameter combinations .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Integrate experimental and computational approaches:

- DFT Calculations : Simulate NMR chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations .

- Multi-Technique Validation : Combine X-ray crystallography (for static structure) with variable-temperature NMR to assess dynamic behavior .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- Methodological Answer : Use quantum chemical tools to explore:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior .

- Nonlinear Optical (NLO) Properties : Evaluate hyperpolarizability using density functional theory (DFT) with hybrid functionals (e.g., B3LYP) .

- Solvent Effects : Conduct implicit solvation models (e.g., PCM) to assess solvent interactions .

- Docking Studies : Investigate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can degradation pathways or byproduct formation be minimized during synthesis?

- Methodological Answer : Mitigate instability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.